![molecular formula C23H22ClN5O2 B2383172 1-{[2-(4-氯苯基)-5-甲基-1,3-恶唑-4-基]甲基}-N-(2,6-二甲基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1261018-84-1](/img/structure/B2383172.png)

1-{[2-(4-氯苯基)-5-甲基-1,3-恶唑-4-基]甲基}-N-(2,6-二甲基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

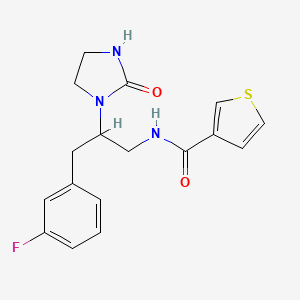

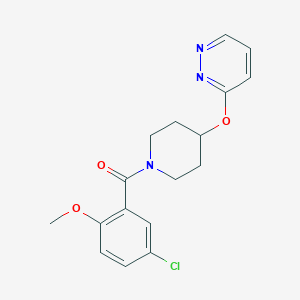

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.

BenchChem offers high-quality 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Fungicidal Activity

Pyraclostrobin is a synthetic fungicide widely used in agriculture to combat fungal diseases in crops such as citrus fruits, grapevines, potatoes, and apples. Its mode of action involves inhibiting mitochondrial respiration in fungi. By blocking the transfer of electrons between cytochrome b and cytochrome c1, pyraclostrobin disrupts ATP synthesis, ultimately leading to the death of the pathogen .

Surface-Enhanced Raman Spectroscopy (SERS) Detection

Researchers have explored the use of surface-enhanced Raman spectroscopy (SERS) for detecting pyraclostrobin residues. A simple, low-cost SERS substrate consisting of silver nanoparticles immobilized on a glass slide enables qualitative and semi-quantitative detection of pyraclostrobin in standard solutions and lemon peel extractions. This technique provides a fast and neat procedure for monitoring residual traces in agricultural products, ensuring food safety .

Antipromastigote Activity

Compound 13, which corresponds to pyraclostrobin, exhibits potent in vitro antipromastigote activity. Molecular simulation studies suggest that it fits well within the active site of LmPTR1 (a Leishmania enzyme), with a lower binding free energy. This finding highlights its potential as an antileishmanial agent .

Antimicrobial Properties

Among a series of pyraclostrobin derivatives, compound 7o (substituted with a chloro group on N-methyl aniline ring and a bromo group on the benzyl ring) displays noteworthy antimicrobial activity against various bacterial strains. Its effectiveness makes it a promising candidate for further investigation .

Ultrasound-Assisted Synthesis of 1,2,4-Triazole Derivatives

Pyraclostrobin derivatives have been synthesized using an ultrasound-assisted approach. This method yields substituted 1,2,4-triazole products efficiently (69%–95% yield) in a shorter timeframe compared to traditional methods. These derivatives may find applications beyond fungicidal activity .

Indole Derivatives and Pharmacological Activity

Indole derivatives, including pyraclostrobin, have diverse biological applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. While not directly related to pyraclostrobin, this broader context emphasizes the significance of indole compounds in various fields .

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

It’s likely that its interaction with target proteins leads to changes in cellular function and potentially cell death .

属性

IUPAC Name |

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2/c1-13-6-5-7-14(2)20(13)26-22(30)21-15(3)29(28-27-21)12-19-16(4)31-23(25-19)17-8-10-18(24)11-9-17/h5-11H,12H2,1-4H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHWOHIUHWRDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)

![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)